2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
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Overview
Description
2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves multiple steps, including the formation of peptide bonds and the introduction of azido and guanidino groups. The process typically starts with the protection of amino and carboxyl groups, followed by the sequential addition of amino acids and other functional groups under controlled conditions. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure precision and efficiency. The process includes solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled on a solid support, allowing for easy purification and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and azido groups.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Sodium azide (NaN₃) and other nucleophiles can be used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with proteins and nucleic acids makes it valuable for studying cellular processes and developing new diagnostic tools.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to target specific molecular pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The azido group, in particular, can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,5R,8S,11S)-8-[4-(3-aminopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
- 2-[(2S,5R,8S,11S)-8-[4-(3-hydroxypropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Uniqueness
The presence of the azido group in 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid distinguishes it from similar compounds. This functional group allows for unique chemical reactions, such as click chemistry, which are not possible with the other compounds listed.
Properties
Molecular Formula |
C30H44N12O8 |
---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C30H44N12O8/c31-30(32)35-13-6-10-19-26(47)36-17-24(44)38-22(16-25(45)46)29(50)41-21(15-18-7-2-1-3-8-18)28(49)40-20(27(48)39-19)9-4-5-12-34-23(43)11-14-37-42-33/h1-3,7-8,19-22H,4-6,9-17H2,(H,34,43)(H,36,47)(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,45,46)(H4,31,32,35)/t19-,20-,21+,22-/m0/s1 |
InChI Key |
PMCLQALAMBMZHA-KJJMTIBFSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN=[N+]=[N-])CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN=[N+]=[N-])CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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